SL 0101-1

Vue d'ensemble

Description

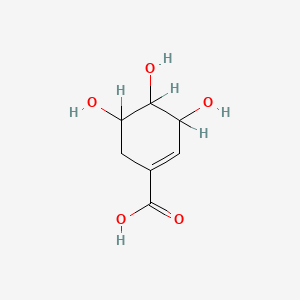

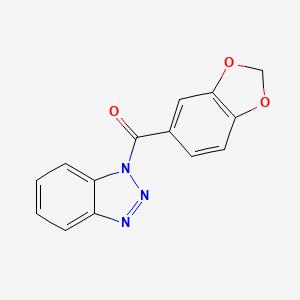

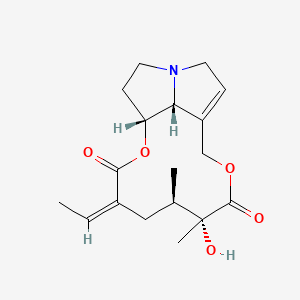

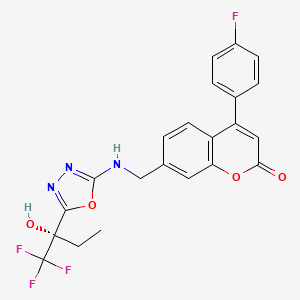

SL 0101-1 est un inhibiteur sélectif, efficace, réversible et compétitif de l’ATP de la kinase ribosomique S6 p90 (RSK). Il s’agit d’un glycoside de kaempférol isolé de la plante tropicale Forsteronia refracta. Ce composé peut traverser les membranes cellulaires et a une valeur de CI50 de 89 nM pour la RSK .

Applications De Recherche Scientifique

SL 0101-1 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of p90 ribosomal S6 kinase.

Biology: Employed in cell biology to investigate cell signaling pathways and cellular proliferation.

Medicine: Explored for its potential therapeutic effects in cancer research, particularly in breast cancer

Industry: Utilized in the development of new drugs and therapeutic agents targeting p90 ribosomal S6 kinase

Mécanisme D'action

SL 0101-1 exerce ses effets en inhibant sélectivement la kinase ribosomique S6 p90 (RSK). Il se lie au site de liaison à l’ATP de la RSK, empêchant son activation et la phosphorylation ultérieure des cibles en aval. Cette inhibition entraîne la suppression de la prolifération cellulaire et l’induction de l’arrêt du cycle cellulaire en phase G1 . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation MAPK/ERK .

Analyse Biochimique

Biochemical Properties

SL 0101-1 interacts with the p90 Ribosomal S6 Kinase (RSK), specifically inhibiting RSK2 . The compound does not inhibit upstream kinases such as MEK, Raf, and PKC . The rhamnose moiety of this compound increases the affinity for RSK by more than 150-fold .

Cellular Effects

This compound has been shown to inhibit the growth of MCF-7 human breast cancer cells, causing a cell cycle block in the G1 phase . It has no effect on the normal breast cell line . This suggests that this compound may have potential therapeutic applications in cancer treatment.

Molecular Mechanism

This compound exerts its effects at the molecular level by competing with ATP for the nucleotide-binding site of the NTKD . This results in the inhibition of RSK activity, which in turn can lead to a decrease in cell proliferation .

Metabolic Pathways

Given its role as an inhibitor of RSK, it is likely that it interacts with enzymes and cofactors involved in the MAPK/ERK pathway .

Méthodes De Préparation

SL 0101-1 est synthétisé par une série de réactions chimiques impliquant le kaempférol et des étapes de glycosylation spécifiques. La voie de synthèse implique généralement l’acétylation du kaempférol suivie d’une glycosylation avec des dérivés de rhamnose. Les conditions réactionnelles comprennent souvent l’utilisation de catalyseurs et de solvants tels que le diméthylsulfoxyde (DMSO) et le méthanol

Analyse Des Réactions Chimiques

SL 0101-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites, bien que ces réactions soient moins fréquentes.

Substitution : This compound peut subir des réactions de substitution, en particulier en présence de nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé d’outil pour étudier l’inhibition de la kinase ribosomique S6 p90.

Biologie : Employé en biologie cellulaire pour étudier les voies de signalisation cellulaire et la prolifération cellulaire.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans la recherche sur le cancer, en particulier dans le cancer du sein

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la kinase ribosomique S6 p90

Comparaison Avec Des Composés Similaires

SL 0101-1 est unique en raison de sa grande sélectivité et de sa puissance en tant qu’inhibiteur de la RSK. Des composés similaires comprennent :

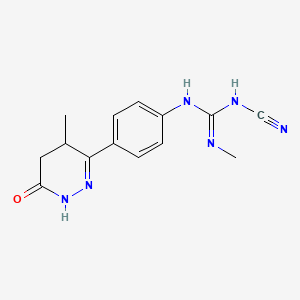

BI-D1870 : Un autre inhibiteur de la RSK avec une valeur de CI50 de 31 nM pour la RSK1.

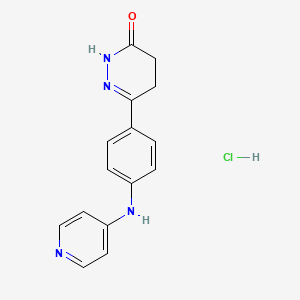

FMK : Un inhibiteur irréversible de la kinase RSK2.

GSK1838705A : Un inhibiteur efficace de l’IGF-1R, modérément puissant pour l’IR et l’ALK, avec une faible inhibition des autres protéines kinases .

Propriétés

IUPAC Name |

[4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZSDJHGMAEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77307-50-7 | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 °C | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

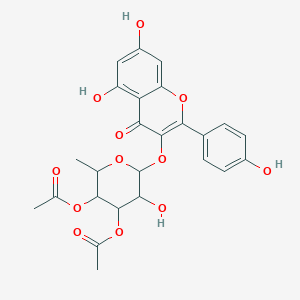

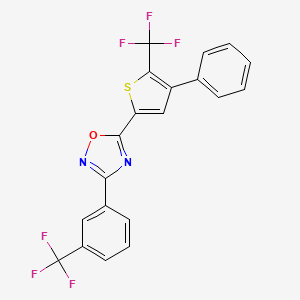

![11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione](/img/structure/B1681743.png)